1-(2-chloroethyl)piperazine Hydrochloride

PROTAC synthesis site‑specific alkylation unsymmetrical piperazine

Sourcing a regiospecific bifunctional alkylating agent for PROTAC linker assembly often leads to inconsistent reactivity from free-base piperazines. 1-(2-Chloroethyl)piperazine hydrochloride (CAS 53502-60-6), supplied as a stable dihydrochloride salt (≥98% purity), solves this by providing orthogonal electrophilic chloroethyl and nucleophilic NH sites for sequential, controlled diversification. • Orthogonal reactivity: chloroethyl arm for thiol/phenol conjugation; free NH for subsequent acylation/sulfonylation. • Reduced cardiac risk: scaffold exhibits weak hERG inhibition (IC50 10 µM), lowering late-stage attrition. • Consistent quality: batch-certified purity ensures reproducible yields in multi-step syntheses. • Supply reliability: available from stock with ambient global shipping.

Molecular Formula C6H14Cl2N2
Molecular Weight 185.09 g/mol
CAS No. 53502-60-6
Cat. No. B1312641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chloroethyl)piperazine Hydrochloride
CAS53502-60-6
Molecular FormulaC6H14Cl2N2
Molecular Weight185.09 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCCl.Cl
InChIInChI=1S/C6H13ClN2.ClH/c7-1-4-9-5-2-8-3-6-9;/h8H,1-6H2;1H
InChIKeyXIBJAEUNYGEDAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloroethyl)piperazine Hydrochloride: Chemical Profile & Core Reactivity


1-(2-Chloroethyl)piperazine hydrochloride (CAS 53502-60-6) is a piperazine-based bifunctional synthon featuring a secondary amine ring and a reactive 2‑chloroethyl side chain. The hydrochloride/dihydrochloride salt form (MW 185.10/221.56 g/mol) provides enhanced stability and aqueous solubility relative to the free base . Its primary value in research and industrial procurement lies in the electrophilic chloroethyl arm, which enables predictable N‑alkylation with diverse nucleophiles, making it a key intermediate for constructing compound libraries in medicinal chemistry and targeted protein degradation (PROTAC) programs [1].

Workflow PROTAC linker assembly, medicinal chemistry libraries, sequential alkylation
Architecture Dual‑nitrogen piperazine with mono‑chloroethyl electrophile
Form Hydrochloride salt for consistent solubility and reactivity

1-(2-Chloroethyl)piperazine Hydrochloride: Key Differentiators


Substituting 1-(2-chloroethyl)piperazine hydrochloride with simpler piperazine, 2‑chloroethyl‑morpholine, or 2‑chloroethyl‑piperidine salts is not straightforward because the piperazine ring provides a unique dual‑nitrogen architecture: one nitrogen carries the electrophilic chloroethylwarhead while the other remains available for further diversification (e.g., sulfonylation, acylation, or arylation) [1]. This regiochemical control is essential in multi‑step syntheses of unsymmetrical drug candidates and PROTACs, where morpholine (ether oxygen) and piperidine (single nitrogen) scaffolds cannot replicate the same three‑dimensional presentation of pharmacophoric elements [2]. Additionally, the hydrochloride salt form offers documented purity specifications (>98%) and consistent batch quality from specialized vendors, reducing the risk of variable reactivity that often accompanies generic free‑base sourcing .

1
Plain piperazine lacks the chloroethyl electrophile, preventing N‑alkylation steps required for linker assembly.
2
Morpholine or piperidine analogs alter pharmacophoric geometry and cannot replicate the dual‑nitrogen presentation.
3
Symmetrical bis‑alkylators introduce cross‑linking and prevent controlled sequential orthogonal functionalization.
4
Generic free‑base sourcing may introduce variable reactivity and undefined purity compared to the specified hydrochloride salt.

1-(2-Chloroethyl)piperazine Hydrochloride: Evidence vs. Analogs


Selective Mono-Alkylation vs. Symmetrical Bis-Alkylators

Unlike symmetrical 1,4‑bis(2‑chloroethyl)piperazine (piperazine mustard), which simultaneously presents two electrophilic arms and leads to cross‑linked products, 1‑(2‑chloroethyl)piperazine hydrochloride retains a free secondary amine at the 4‑position. This permits sequential, controlled alkylation, first at the chloroethyl arm and subsequently at the deprotonated piperazine nitrogen [1]. The 1965 study by Tsai & Kao demonstrated that N,N'-bis(2‑chloroethyl)piperazine (Ⅳ) retains inhibitory action against sarcoma M45, but synthetic efforts to prepare the unsymmetrical N,N'-bis(2‑chloroethyl)piperazine carboxylic acid (Ⅻ) were unsuccessful, highlighting the synthetic accessibility challenge that the mono‑chloroethyl precursor overcomes [1].

Selective Mono‑Alkylation
Class‑level
1 free amine + 1 chloroethyl arm vs. 0 free amines, 2 electrophilic sites
Supports two‑step orthogonal functionalization not possible with symmetrical bis‑alkylators.
Synthetic accessibility context; Tsai & Kao 1965.
PROTAC synthesis site‑specific alkylation unsymmetrical piperazine

hERG Safety Profile: Weak Inhibition vs. Potent Leads

In a whole‑cell patch clamp assay on human ERG potassium channels expressed in CHO cells, 1‑(2‑chloroethyl)piperazine (as the parent free base scaffold) exhibited an IC50 of 10,000 nM [1]. For context, many advanced piperazine‑containing drug candidates display hERG IC50 values in the range of 10–1000 nM, with values below 1,000 nM considered a significant cardiac safety risk. The relatively weak hERG activity of this core scaffold (approximately 100‑fold higher IC50 than sensitive compounds like terfenadine, IC50 ~15–200 nM) indicates a low intrinsic cardiotoxicity risk, making it a safer starting point for lead optimization [1].

hERG IC50
Reported
10,000 nM (10 µM)
Reported hERG endpoint context; supports cardiac ion‑channel screening review.
Whole‑cell patch clamp, CHO cells; ~50‑fold weaker than terfenadine class.
hERG safety cardiotoxicity screening piperazine selectivity

Cytotoxicity in Breast Cancer: Piperazine Hybrids vs. Raloxifene

In a 2025 study by Rzoqi & Mohammed, a 5‑methoxy‑2‑mercaptobenzimidazole derivative alkylated with 1‑(2‑chloroethyl)‑4‑methylpiperazine (compound 14c) demonstrated an IC50 of 24.78 ± 1.02 µM against the triple‑negative breast cancer cell line MDA‑MB‑231, outperforming the standard raloxifene (IC50 26.73 µM) [1][2]. Notably, the same study compared three chloroethyl‑building blocks — 1‑(2‑chloroethyl)piperidine, 1‑(2‑chloroethyl)‑4‑methylpiperazine, and 1‑(2‑chloroethyl)‑4‑morpholine — and the methylpiperazine‑containing hybrid achieved the highest docking score against estrogen receptor alpha (ERα) and the most favorable cytotoxicity profile [1][2].

Cytotoxicity (MDA‑MB‑231)
Head‑to‑head
IC50 24.78 ± 1.02 µM vs. raloxifene 26.73 µM
Reported cell‑model response context; supports cytotoxicity endpoint review.
Piperazine hybrid 14c; MTT assay.
breast cancer cytotoxicity benzimidazole hybrids MDA‑MB‑231

Controlled Electrophile for Thiol and Amine Nucleophiles

In a systematic study of piperazine alkylation conditions, 1‑(2‑chloroethyl)piperazine was reacted with 2‑mercaptobenzotriazole to yield monosubstituted piperazine derivative 10 as a thick colorless oil. The authors optimized solvent, base, and temperature to achieve selective S‑alkylation without concomitant N‑alkylation of the free piperazine NH, demonstrating the predictable and tunable reactivity of the chloroethyl arm [1]. By contrast, the more reactive 1,2‑dichloroethane (a simpler alkylating agent) would lack the piperazine ring for downstream diversification, while symmetrical bis‑(2‑chloroethyl)amine would introduce two equivalent electrophilic sites and preclude selective mono‑functionalization [1].

S‑Alkylation Selectivity
Reported
Mono‑chloroethyl arm enables selective S‑alkylation over N‑alkylation
Supports regioselective thioether synthesis and reduces purification burden.
Optimized with mercaptobenzotriazole; reaction tuning documented.
nucleophilic substitution S‑alkylation mercaptobenzotriazole

1-(2-Chloroethyl)piperazine Hydrochloride: Application Scenarios


PROTAC Linker Synthesis via Orthogonal Functionalization

In targeted protein degradation programs, 1‑(2‑chloroethyl)piperazine hydrochloride serves as an ideal intermediate for constructing heterobifunctional linkers. The chloroethyl arm can first attach to a ligand of interest (e.g., via nucleophilic substitution with a thiol or phenol group), while the remaining free piperazine NH can be subsequently acylated or sulfonylated to connect the E3 ligase‑recruiting moiety, as demonstrated in BCR‑ABL PROTAC design work [1]. This sequential, orthogonal reactivity is not achievable with symmetrical bis‑alkylators such as 1,4‑bis(2‑chloroethyl)piperazine [2].

Kinase Inhibitor Libraries with Low hERG Risk

Medicinal chemistry teams building kinase‑focused libraries can benefit from the documented weak hERG inhibition (IC50 = 10 µM) of the 1‑(2‑chloroethyl)piperazine scaffold [3]. Starting with a core that is already ~50‑ to >100‑fold less potent at hERG than problematic drugs such as terfenadine reduces the probability of late‑stage cardiac safety failures, saving significant costs in lead optimization campaigns [3].

Anticancer Hybrids: Superior Cytotoxicity Over Piperidine/Morpholine Analogs

For research groups developing benzimidazole‑, triazine‑, or nitrosourea‑based anticancer hybrids, the 1‑(2‑chloroethyl)‑4‑methylpiperazine variant has demonstrated measurable in vitro cytotoxicity (IC50 = 24.78 µM against MDA‑MB‑231 breast cancer cells) and stronger molecular docking scores at ERα compared to identical hybrids constructed from 1‑(2‑chloroethyl)piperidine and 1‑(2‑chloroethyl)‑4‑morpholine [4][5]. This evidence supports prioritizing piperazine‑based chloroethyl building blocks for anticancer SAR studies.

Regioselective S-Alkylation for Thioether Libraries

Process development groups synthesizing thioether‑linked piperazine libraries can rely on the predictable S‑alkylation selectivity of 1‑(2‑chloroethyl)piperazine hydrochloride, as validated with 2‑mercaptobenzotriazole substrates [6]. The mono‑electrophilic nature of the chloroethyl arm, combined with the latent reactivity of the piperazine NH, streamlines synthetic workflows and reduces purification burden relative to less discriminating alkylating agents [6].

Application
Selection Property
Validation Focus
PROTAC linker assembly via sequential orthogonal functionalization
Dual‑nitrogen architecture with mono‑chloroethyl electrophile
Orthogonal reactivity efficiency and purification endpoints
Kinase inhibitor library design with hERG endpoint monitoring
Reported weak hERG inhibition context
Cardiac ion‑channel endpoint review
Anticancer hybrid SAR studies (piperazine scaffold)
Piperazine‑based cytotoxicity profile
Cell‑model endpoint review
Regioselective S‑alkylation for thioether‑linked piperazine libraries
Mono‑electrophilic reactivity control
Selectivity and purification endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-chloroethyl)piperazine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.